molecular formula C12H15NO3 B4712955 2-[butyryl(methyl)amino]benzoic acid

2-[butyryl(methyl)amino]benzoic acid

Cat. No.: B4712955
M. Wt: 221.25 g/mol
InChI Key: YGLIYRHROWCHPP-UHFFFAOYSA-N
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Description

2-[Butyryl(methyl)amino]benzoic acid is a benzoic acid derivative characterized by a butyryl (4-carbon acyl chain) and methyl group attached to the amino moiety at the 2-position of the aromatic ring. These compounds are often explored for their physicochemical properties and biological activities, particularly in pharmaceutical and biochemical contexts.

Properties

IUPAC Name

2-[butanoyl(methyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-6-11(14)13(2)10-8-5-4-7-9(10)12(15)16/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLIYRHROWCHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
2-[Butyryl(methyl)amino]benzoic acid Butyryl, methyl C₁₃H₁₇NO₃ 247.28 g/mol High lipophilicity (predicted) Inferred
2-Acetylamino benzoic acid methyl ester (Av7) Acetyl, methyl ester C₁₀H₁₁NO₃ 193.20 g/mol Cytotoxic (IC₅₀: 15–25 μM vs. AGS/A549)
2-[(4-Fluorobenzoyl)(methyl)amino]benzoic acid 4-Fluorobenzoyl, methyl C₁₅H₁₂FNO₃ 273.26 g/mol Enhanced electronic effects (fluorine)
2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid Thien-2-ylcarbonyl, methyl C₁₅H₁₃NO₃S 287.33 g/mol Improved bioavailability (pharmaceutical use)
2-[2’-(2’’-Hydroxy-2’’-methyl-propionylamino)-benzoylamino]-benzoic acid methyl ester (Av9) Propionylamino, methyl ester C₂₀H₂₁N₂O₆ 385.39 g/mol Strong cytotoxicity (IC₅₀: 8–12 μM)

Notes:

  • Lipophilicity : Longer acyl chains (e.g., butyryl vs. acetyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorobenzoyl in ) may stabilize the molecule or alter binding affinity in biological systems.
  • Bioactivity : Compounds with branched or hydroxylated acyl chains (e.g., Av9) exhibit stronger cytotoxic effects, likely due to improved target interactions .

Structural Insights from Crystallography and Spectroscopy

  • Crystallographic Data :

    • Compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid () exhibit planar aromatic cores with substituent-dependent torsion angles, influencing packing efficiency and melting points .
    • Methyl ester derivatives (e.g., Av7 in ) often show improved crystallinity compared to free acids, aiding in purification .
  • Spectroscopic Trends :

    • IR and NMR data for Av7–Av12 () confirm the presence of amide carbonyls (1650–1700 cm⁻¹) and ester CO stretches (1720–1750 cm⁻¹), critical for structural validation .

Research Findings and Trends

Substituent Chain Length : Longer acyl chains (butyryl > propionyl > acetyl) correlate with increased cytotoxicity but reduced solubility .

Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., thienyl, fluorobenzoyl) enhance electronic interactions in target binding, while aliphatic chains improve lipid bilayer penetration .

Ester vs. Acid Forms : Methyl esters (e.g., Av7) generally exhibit higher bioavailability than free acids, though hydrolysis in vivo may limit their utility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[butyryl(methyl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions. For example, intermediate preparation may include reacting 4-substituted benzoic acid derivatives with thionyl chloride to form acid chlorides, followed by coupling with methylbutyrylamine groups . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and temperature. Reaction progress is monitored via TLC or HPLC. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. Aromatic protons (6.5–8.5 ppm) and carbonyl carbons (~170 ppm) are critical markers .
  • IR Spectroscopy : Confirms carboxylic acid (2500–3300 cm1^{-1} broad O-H stretch) and amide (1650–1750 cm1^{-1} C=O stretch) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using spectrophotometric or fluorometric methods. IC50_{50} values are calculated from dose-response curves .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) or apoptosis induction (flow cytometry) in cancer cell lines. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are essential .

Advanced Research Questions

Q. What strategies resolve contradictions in observed biological activity across studies?

  • Methodology :

  • Dose-Response Reproducibility : Validate results across multiple cell lines or animal models to rule out cell-specific effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Theoretical Alignment : Cross-reference experimental data with computational predictions (e.g., molecular docking) to identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with protein targets (e.g., COX-2). Validate with co-crystallized ligands .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Methodology :

  • Factorial Design : Optimize parameters (temperature, catalyst loading) using a 2k^k design to identify critical factors .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
  • Green Chemistry Metrics : Calculate E-factors (waste/product ratio) to improve sustainability during scale-up .

Q. How can researchers address low yields in amide bond formation during synthesis?

  • Methodology :

  • Coupling Reagents : Test alternatives like HATU or EDCI/HOBt to enhance efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields by 20–30% compared to conventional heating .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) often improve solubility of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[butyryl(methyl)amino]benzoic acid
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